Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate

LSD1 inhibition Epigenetics Cancer research

Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate is a synthetic thiazole-4-carboxylate derivative bearing a 4-(methoxycarbonyl)benzamido substituent at the 2-position. It is primarily offered as a research chemical building block with a cataloged purity of 95%+.

Molecular Formula C15H14N2O5S
Molecular Weight 334.35
CAS No. 391876-97-4
Cat. No. B2966584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate
CAS391876-97-4
Molecular FormulaC15H14N2O5S
Molecular Weight334.35
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C15H14N2O5S/c1-3-22-14(20)11-8-23-15(16-11)17-12(18)9-4-6-10(7-5-9)13(19)21-2/h4-8H,3H2,1-2H3,(H,16,17,18)
InChIKeyOPNTWTVGFZMCEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate (CAS 391876-97-4): Baseline Properties & Sourcing Profile


Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate is a synthetic thiazole-4-carboxylate derivative bearing a 4-(methoxycarbonyl)benzamido substituent at the 2-position. It is primarily offered as a research chemical building block with a cataloged purity of 95%+ . The compound has been experimentally profiled against a panel of amine oxidase targets, revealing weak inhibition of lysine-specific demethylase 1 (LSD1) and negligible activity at monoamine oxidases A and B, establishing a defined selectivity fingerprint that is relevant when selecting tool compounds or reference standards [1].

Why Generic Thiazole-4-Carboxylate Substitution Is Not Appropriate for 391876-97-4


Thiazole-4-carboxylate analogs are a structurally diverse family, and small changes in substitution at the 2-amino position can drastically alter target engagement profiles. The specific 4-(methoxycarbonyl)benzamido group in 391876-97-4 confers a weak LSD1 inhibition (IC50 ~10 µM) combined with clean selectivity over MAO-A and MAO-B (>100 µM) [1]. Closely related thiazole-4-carboxylate derivatives optimized for acetylcholinesterase or COX-2 inhibition have shown sub-micromolar potencies against those targets, underscoring that the target interaction landscape is highly sensitive to the benzamido substituent electronics and sterics [2][3]. Therefore, substituting 391876-97-4 with a generic thiazole-4-carboxylate derivative would risk losing the defined selectivity profile that may be critical for experimental controls or structure-activity-relationship (SAR) benchmark studies.

Quantitative Differentiation Evidence for Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate (391876-97-4)


LSD1 Inhibition Potency Compared to a Well-Characterized LSD1 Inhibitor SP-2509

Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate exhibits an IC50 of 10,000 nM against recombinant human LSD1 in a peroxide-production assay [1]. By comparison, the established LSD1 inhibitor SP-2509 has an IC50 of 13 nM under similar assay conditions . This 769-fold difference in potency positions 391876-97-4 as a low-potency tool compound, potentially suitable as a negative control or a starting scaffold for medicinal chemistry optimization rather than a potent inhibitor.

LSD1 inhibition Epigenetics Cancer research

Selectivity Profile Against Monoamine Oxidases A and B

The compound shows negligible inhibition of human MAO-A and MAO-B, with IC50 values exceeding 100,000 nM in both cases [1]. In contrast, many LSD1 inhibitors derived from the tranylcypromine scaffold exhibit significant MAO activity, with IC50 values often in the low nanomolar range for MAO-A. For example, the LSD1 inhibitor GSK-LSD1 demonstrates >1000-fold selectivity over MAO-A and MAO-B (MAO IC50 values > 16 µM) . The near-complete lack of MAO interaction for 391876-97-4, combined with its weak LSD1 activity, defines a unique selectivity quadrant that may be exploited in studies requiring minimal perturbation of monoaminergic pathways.

MAO selectivity Specificity profiling Off-target screening

Commercial Purity and Batch-to-Batch Consistency

Commercially available Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate is supplied with a minimum purity specification of 95%, as cataloged by Chemenu (CM917042) . While many research-grade thiazole derivatives are offered at similar purity levels, the documented specification provides a benchmark for procurement quality assurance. No higher-purity guaranteed alternatives (e.g., ≥98%) are readily listed for this CAS number, making the 95% specification the current market standard for this compound.

Chemical purity Quality control Reproducibility

Recommended Application Scenarios for Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate (391876-97-4) Based on Quantitative Evidence


Negative Control for LSD1 High-Throughput Screening Campaigns

Given its characterized LSD1 IC50 of 10,000 nM and lack of MAO activity, 391876-97-4 can serve as a well-defined negative control compound in LSD1 inhibitor screening assays. Its weak potency provides a reliable baseline reference point against which novel inhibitor candidates can be benchmarked [1].

Selectivity Profiling Reference Standard for Amine Oxidase Panels

The documented inactivity against MAO-A and MAO-B (>100,000 nM) makes this compound a suitable reference standard when profiling novel chemical entities for off-target amine oxidase interactions, ensuring that observed activities are not confounded by non-specific thiazole effects [2].

Medicinal Chemistry Starting Scaffold for 2-Benzamidothiazole Optimization

As a 2-benzamidothiazole-4-carboxylate ester with demonstrated but weak LSD1 engagement, 391876-97-4 represents a tractable scaffold for structure-activity relationship (SAR) studies. The ethyl ester and methoxycarbonyl groups provide handles for further derivatization aimed at improving target potency and pharmacokinetic properties .

Building Block for Advanced Heterocyclic Synthesis

The compound's bifunctional architecture—an activated amide at the 2-position and a carboxylate ester at the 4-position—enables its use as a versatile building block for constructing more complex thiazole-fused or thiazole-linked heterocyclic libraries, as corroborated by its inclusion in commercial catalogs targeting medicinal chemistry research .

Quote Request

Request a Quote for Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.